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molecular formula C8H18ClNO2S B1456255 4-(2-Methanesulfonylethyl)piperidine hydrochloride CAS No. 1089283-21-5

4-(2-Methanesulfonylethyl)piperidine hydrochloride

Cat. No. B1456255
M. Wt: 227.75 g/mol
InChI Key: MHTSMLFTAFKYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

To 1,1-dimethylethyl 4-[2-(methylsulfonyl)ethyl]-1-piperidinecarboxylate (240 g, 824 mmol) in MeOH at 0° C. was added saturated HCl in MeOH slowly. The suspension was stirred at rt overnight. The mixture was washed with MeOH then dried by vacuum to provide the title compound of Step E (135 g, 593 mmol, 72%). 1H NMR (400 MHz, DMSO-d6) δ 1.25-1.40 (m, 2H), 1.52-1.65 (m, 3H), 1.70-1.80 (m, 2H), 2.68-2.83 (m, 2H), 2.79 (s, 3H), 3.07-3.20 (m, 4H).
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)(=[O:4])=[O:3].[ClH:20]>CO>[ClH:20].[CH3:1][S:2]([CH2:5][CH2:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)(=[O:4])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
CS(=O)(=O)CCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with MeOH
CUSTOM
Type
CUSTOM
Details
then dried by vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CS(=O)(=O)CCC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 593 mmol
AMOUNT: MASS 135 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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